molecular formula C36H36N6O5S2 B11457898 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B11457898
M. Wt: 696.8 g/mol
InChI Key: OGLLGALLSNAUFT-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE is a complex organic compound that features a diverse array of functional groups, including pyrazole, thiophene, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthesis typically begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the triazole and benzamide components. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable for developing new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s diverse functional groups allow it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE include other pyrazole, thiophene, triazole, and benzamide derivatives. These compounds share similar structural features and may exhibit comparable chemical and biological properties.

Uniqueness

What sets N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHOXYBENZAMIDE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C36H36N6O5S2

Molecular Weight

696.8 g/mol

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C36H36N6O5S2/c1-45-29-15-8-7-13-26(29)35(44)37-22-32-38-39-36(41(32)19-18-24-11-5-4-6-12-24)49-23-33(43)42-28(21-27(40-42)31-17-10-20-48-31)25-14-9-16-30(46-2)34(25)47-3/h4-17,20,28H,18-19,21-23H2,1-3H3,(H,37,44)

InChI Key

OGLLGALLSNAUFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC

Origin of Product

United States

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